molecular formula C18H20N4O3S B2943698 (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 946205-38-5

(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone

Cat. No. B2943698
CAS RN: 946205-38-5
M. Wt: 372.44
InChI Key: RCJAFOAUDYNPEX-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a methoxy group, a methylbenzothiazole group, a piperazine ring, and a methylisoxazole group. These groups could potentially contribute to the compound’s reactivity and biological activity .


Molecular Structure Analysis

The compound contains a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. It also contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the methoxy group might undergo reactions typical of ethers, while the amine group in the piperazine ring might participate in reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the methoxy group could impact its solubility in different solvents .

Scientific Research Applications

I have conducted several searches to find specific scientific research applications for the compound (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone, but the information available is limited. Below are some potential applications based on related compounds and their activities:

Antitumor Activity

Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities. For example, certain thiazole compounds have shown potent effects on human tumor cell lines, including prostate cancer .

Cytotoxicity

Some thiazole compounds have been characterized by reduced cytotoxicity, which suggests potential applications in developing treatments that minimize harm to healthy cells while targeting diseased cells .

Mechanism of Action

    Target of Action

    The compound contains a thiazole ring, which is found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . Therefore, it’s possible that this compound may also interact with biological targets in a similar manner.

    Pharmacokinetics

    Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This could affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-11-4-5-13(24-3)15-16(11)26-18(19-15)22-8-6-21(7-9-22)17(23)14-10-12(2)20-25-14/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJAFOAUDYNPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone

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